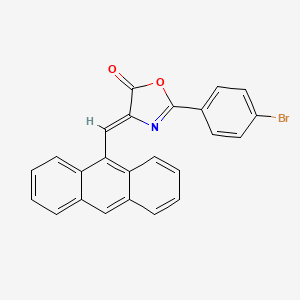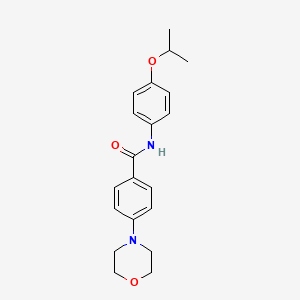
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Also known as MRS2578, this compound is a selective P2Y6 receptor antagonist that has been shown to have a range of biological effects. In
Mechanism of Action
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide acts as a selective antagonist of the P2Y6 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors and is involved in the regulation of various physiological processes. By blocking the activity of this receptor, this compound can modulate the effects of purinergic signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activation of the P2Y6 receptor and modulate the release of inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target this receptor and study its effects on various biological processes. However, one limitation of using this compound is its potential for off-target effects. As with any experimental compound, it is important to carefully consider the potential risks and benefits before using it in lab experiments.
Future Directions
There are many potential future directions for research on 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One area of interest is the development of new P2Y6 receptor antagonists with improved selectivity and efficacy. Additionally, researchers may explore the potential therapeutic applications of this compound in various disease states, such as inflammation, pain, and immune disorders. Finally, future studies may focus on elucidating the molecular mechanisms underlying the effects of this compound on the P2Y6 receptor and related signaling pathways.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound involves the reaction of 4-pyridinemethanamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to yield this compound.
Scientific Research Applications
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has a range of potential applications in scientific research. One of the most promising areas of research involves the study of the P2Y6 receptor and its role in various biological processes. This receptor is involved in a range of physiological functions, including inflammation, immune response, and pain perception. By studying the effects of this compound on the P2Y6 receptor, researchers can gain insights into these processes and potentially develop new treatments for related diseases.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-3-2-4-14(9-12)11-19(17,18)16-10-13-5-7-15-8-6-13/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYFXJEOXGISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)-1-[(3-phenyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4876283.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4876293.png)
![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)

![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
![2-[(3-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B4876318.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4876325.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methoxy-2-butanamine](/img/structure/B4876338.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4876345.png)

![diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4876364.png)
